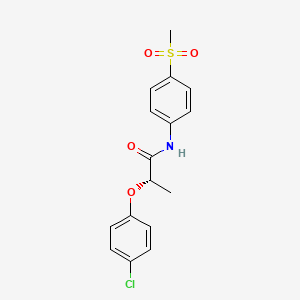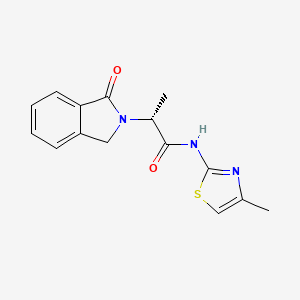
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C16H18BrNO3S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzenesulfonamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Ethylation: The brominated intermediate is then subjected to ethylation using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Substitution: Finally, the ethylated intermediate is reacted with 3-methylaniline under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Formation of sulfonic acids or thiols.
Scientific Research Applications
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including dyes and polymers.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide moiety.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-ethyl-2-methoxybenzenesulfonamide
- N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide
- 5-bromo-2-methoxy-N-(3-methylphenyl)benzenesulfonamide
Uniqueness
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s versatility in synthetic applications.
Properties
IUPAC Name |
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-18(14-7-5-6-12(2)10-14)22(19,20)16-11-13(17)8-9-15(16)21-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQWEJMBCLJKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)




![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)
![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)


![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)
![N,3-DIMETHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-AMINE](/img/structure/B7546862.png)



